N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide is an organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide typically involves the reaction of 2-aminophenol with 4-chlorobenzoyl chloride under basic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of catalytic systems to enhance the efficiency and yield of the reaction. Common catalysts include metal catalysts, nanocatalysts, and ionic liquid catalysts. These catalysts help in achieving higher reaction rates and selectivity, making the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoxazole derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: Benzoxazole derivatives are used in the development of optical brighteners, which are used in laundry detergents and paper products to enhance whiteness and brightness.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules, making it valuable in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins involved in disease progression. For example, it may target kinases or other signaling molecules, leading to the disruption of cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-yl)phenyl]amine: This compound is similar in structure but contains a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzothiazol-2-yl)phenyl]amine: This compound has a benzothiazole ring, which contains sulfur instead of oxygen in the heterocyclic ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide is unique due to its specific benzoxazole structure, which imparts distinct chemical and biological properties. The presence of the benzoxazole ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H13ClN2O2 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-10-8-13(9-11-15)19(24)22-16-5-3-4-14(12-16)20-23-17-6-1-2-7-18(17)25-20/h1-12H,(H,22,24) |
InChI Key |
YMEOBIJFMSPNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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